Gaboxadol hydrochloride
Gaboxadol hydrochloride
Gaboxadol is a GABAA receptor agonist whose potency varies depending on the receptor subunit composition (partial agonist at α1β2γ2 (ED50 = 143 µM), full agonist at α5 (ED50 = 28-129 µM), and super agonist at α4β3δ (ED50 = 6 µM)). It also acts as an antagonist at ρ1 GABAC receptors (IC50 = 25 µM). Gaboxadol has been studied as a non-opioid analgesic and a novel hypnotic agent.
Gaboxadol, also referred to as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), is a GABA site agonist. It has great affinity to the δ subunit of extrasynaptic high-affinity GABAA receptors. Gaboxadol was first developed for the treatment of schizophrenia, epilepsy, primary insomnia and Huntington′s disease. It can easily cross the blood-brain barrier and is rapidly absorbed by the body.
Gaboxadol, also referred to as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), is a GABA site agonist. It has great affinity to the δ subunit of extrasynaptic high-affinity GABAA receptors. Gaboxadol was first developed for the treatment of schizophrenia, epilepsy, primary insomnia and Huntington′s disease. It can easily cross the blood-brain barrier and is rapidly absorbed by the body.
Brand Name:
Vulcanchem
CAS No.:
85118-33-8
VCID:
VC21106795
InChI:
InChI=1S/C6H8N2O2.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H
SMILES:
C1CNCC2=C1C(=O)NO2.Cl
Molecular Formula:
C6H9ClN2O2
Molecular Weight:
176.60 g/mol
Gaboxadol hydrochloride
CAS No.: 85118-33-8
Cat. No.: VC21106795
Molecular Formula: C6H9ClN2O2
Molecular Weight: 176.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Gaboxadol is a GABAA receptor agonist whose potency varies depending on the receptor subunit composition (partial agonist at α1β2γ2 (ED50 = 143 µM), full agonist at α5 (ED50 = 28-129 µM), and super agonist at α4β3δ (ED50 = 6 µM)). It also acts as an antagonist at ρ1 GABAC receptors (IC50 = 25 µM). Gaboxadol has been studied as a non-opioid analgesic and a novel hypnotic agent. Gaboxadol, also referred to as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), is a GABA site agonist. It has great affinity to the δ subunit of extrasynaptic high-affinity GABAA receptors. Gaboxadol was first developed for the treatment of schizophrenia, epilepsy, primary insomnia and Huntington′s disease. It can easily cross the blood-brain barrier and is rapidly absorbed by the body. |
|---|---|
| CAS No. | 85118-33-8 |
| Molecular Formula | C6H9ClN2O2 |
| Molecular Weight | 176.60 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrochloride |
| Standard InChI | InChI=1S/C6H8N2O2.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H |
| Standard InChI Key | ZDZDSZQYRBZPNN-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1C(=O)NO2.Cl |
| Canonical SMILES | C1CNCC2=C1C(=O)NO2.Cl |
| Appearance | Assay:≥98%A crystalline solid |
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